

# Technical Guide: 3-(Boc-aminoethyloxy)benzonitrile

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## Compound of Interest

Compound Name: 3-(Boc-aminoethyloxy)benzonitrile

Cat. No.: B3040911

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-(Boc-aminoethyloxy)benzonitrile**, a bifunctional organic molecule incorporating a protected amine and a nitrile group on a phenyl ether scaffold. This compound serves as a valuable building block in medicinal chemistry and organic synthesis, offering multiple avenues for molecular elaboration.

## Core Molecular Data

The fundamental physicochemical properties of **3-(Boc-aminoethyloxy)benzonitrile** are summarized below. This data is essential for reaction planning, analytical characterization, and formulation development.

Property	Value	Reference
Molecular Weight	262.30 g/mol	[1][2]
Molecular Formula	C <sub>14</sub> H <sub>18</sub> N <sub>2</sub> O <sub>3</sub>	[1][3]
CAS Number	252263-98-2	[1][3]
Canonical SMILES	C1=CC(=CC=C1OCCN(C(=O)OC(C)(C)C)C)C#N	
MDL Number	MFCD18070988	[1]
Physical Form	Solid	
Storage Conditions	Store at -4°C for short-term (1-2 weeks) and -20°C for long-term (1-2 years).	[3]

## The Role of Benzonitrile Derivatives in Drug Discovery

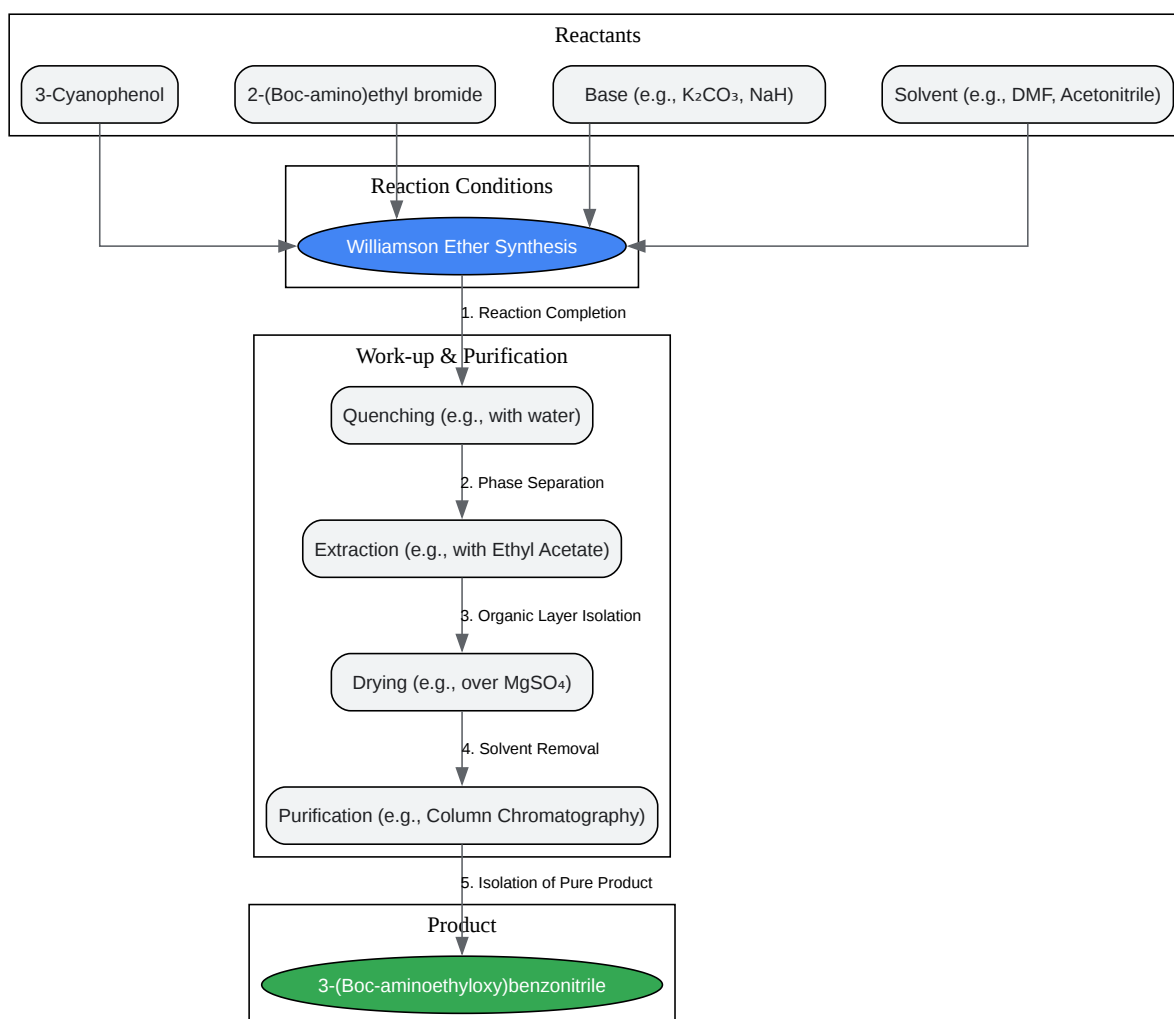
Benzonitrile derivatives are a significant class of compounds in pharmaceutical research. The nitrile group is a versatile functional group that can participate in a variety of chemical transformations, making it a key synthon for the creation of diverse molecular architectures.[4] It can be readily converted into amines, carboxylic acids, amides, and tetrazoles, which are all important pharmacophores.[4]

The inclusion of the benzonitrile moiety in drug candidates can influence their pharmacokinetic and pharmacodynamic properties. For instance, the nitrile group can act as a hydrogen bond acceptor, contributing to the binding affinity of a ligand to its target protein. Several approved drugs and clinical candidates across various therapeutic areas, including oncology and cardiovascular disease, contain a benzonitrile scaffold. Furthermore, some benzonitrile compounds have been investigated for their potential as antitumor agents.

## Experimental Protocols and Synthetic Considerations

While a specific, detailed experimental protocol for the synthesis of **3-(Boc-aminoethoxy)benzonitrile** is not readily available in the public domain, a general synthetic strategy can be inferred from related preparations. A plausible synthetic route would involve the Williamson ether synthesis between 3-cyanophenol and a Boc-protected 2-aminoethyl halide, such as 2-(Boc-amino)ethyl bromide.

Below is a generalized experimental workflow for such a synthesis.

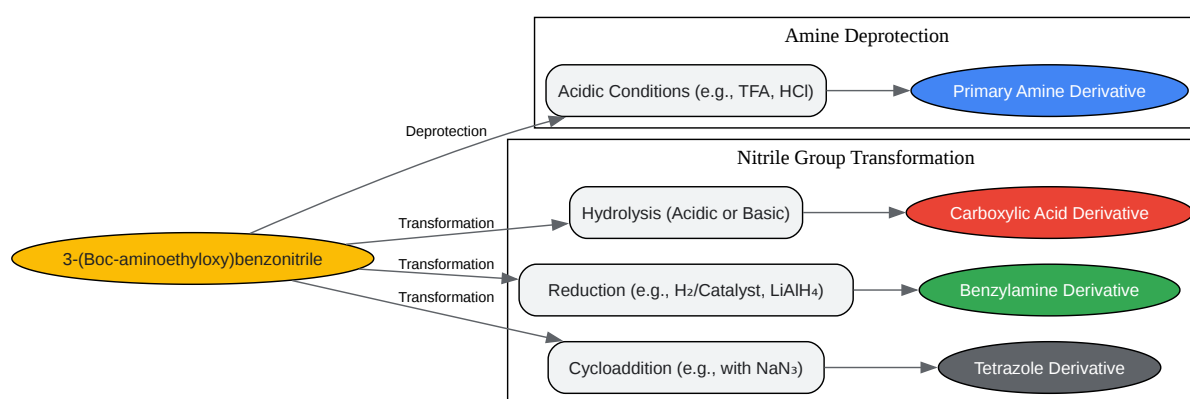


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A generalized workflow for the synthesis of **3-(Boc-aminoethoxy)benzonitrile**.

## Potential Synthetic Transformations

The structure of **3-(Boc-aminoethoxy)benzonitrile** offers two primary sites for chemical modification: the Boc-protected amine and the nitrile group. This dual functionality makes it a versatile intermediate for the synthesis of more complex molecules.



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Potential synthetic pathways for the modification of **3-(Boc-aminoethoxy)benzonitrile**.

## Safety and Handling

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. General laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood.

## Conclusion

**3-(Boc-aminoethoxy)benzonitrile** is a valuable and versatile chemical intermediate for drug discovery and organic synthesis. Its bifunctional nature allows for a wide range of chemical modifications, making it an attractive starting material for the construction of compound libraries and the development of novel therapeutic agents. Researchers and scientists can leverage the reactivity of both the protected amine and the nitrile group to access a diverse chemical space.

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## References

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